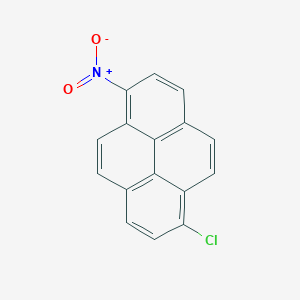
1-Chloro-6-nitropyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-6-nitropyrene is a nitro-aromatic compound with the molecular formula C16H8ClNO2 . It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and contains both a chlorine atom and a nitro group attached to the pyrene ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-6-nitropyrene can be synthesized through a multi-step process involving the nitration and chlorination of pyrene. The nitration of pyrene typically involves the use of concentrated nitric acid and sulfuric acid as catalysts, resulting in the formation of nitropyrene derivatives. Subsequent chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-6-nitropyrene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives, such as amino-pyrene.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed:
Oxidation: 1-Amino-6-nitropyrene.
Reduction: 1-Chloro-6-aminopyrene.
Substitution: Various substituted pyrene derivatives.
Aplicaciones Científicas De Investigación
1-Chloro-6-nitropyrene has several scientific research applications, including:
Environmental Science: Used as a model compound to study the environmental fate and transport of nitro-aromatic pollutants.
Materials Chemistry: Employed in the synthesis of advanced materials with unique photophysical properties.
Biological Studies: Investigated for its potential mutagenic and carcinogenic effects, contributing to the understanding of the health risks associated with nitro-aromatic compounds
Mecanismo De Acción
The mechanism of action of 1-Chloro-6-nitropyrene involves its interaction with biological molecules, leading to potential mutagenic and carcinogenic effects. The nitro group can undergo metabolic activation to form reactive intermediates that can bind to DNA, causing mutations. The chlorine atom may also influence the compound’s reactivity and interaction with cellular targets .
Comparación Con Compuestos Similares
1-Nitropyrene: Similar in structure but lacks the chlorine atom.
6-Nitrochrysene: Another nitro-aromatic compound with a different ring structure.
1-Nitronaphthalene: A simpler nitro-aromatic compound with fewer fused rings.
Uniqueness: 1-Chloro-6-nitropyrene is unique due to the presence of both a chlorine atom and a nitro group on the pyrene ring system.
Propiedades
Número CAS |
836605-21-1 |
|---|---|
Fórmula molecular |
C16H8ClNO2 |
Peso molecular |
281.69 g/mol |
Nombre IUPAC |
1-chloro-6-nitropyrene |
InChI |
InChI=1S/C16H8ClNO2/c17-13-7-3-9-2-6-12-14(18(19)20)8-4-10-1-5-11(13)15(9)16(10)12/h1-8H |
Clave InChI |
JSDDYUGXCCYGPQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















